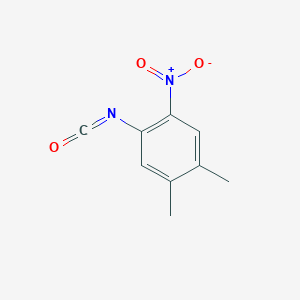

4,5-Dimethyl-2-nitrophenyl isocyanate

Beschreibung

Evolution of Aryl Isocyanates as Versatile Intermediates in Organic Synthesis

The utility of aryl isocyanates in organic synthesis has evolved significantly since their discovery. Initially recognized for their role in the formation of ureas and urethanes, their application has expanded to the synthesis of a wide array of heterocyclic compounds and complex organic molecules. wikipedia.orgyoutube.com The isocyanate group readily reacts with a variety of nucleophiles, including alcohols, amines, and even water, leading to the formation of stable carbamate (B1207046), urea (B33335), and amine linkages, respectively. wikipedia.orgyoutube.com This reactivity is fundamental to the production of polyurethanes, a major class of polymers. wikipedia.org

Historically, the synthesis of aryl isocyanates was dominated by the phosgenation of primary amines. wikipedia.org This method, while efficient, involves the use of highly toxic phosgene (B1210022) gas, necessitating stringent safety precautions. wikipedia.org Consequently, significant research has been directed towards developing safer and more sustainable synthetic routes. These include the Curtius, Hofmann, and Lossen rearrangements, as well as the reductive carbonylation of nitroarenes. wikipedia.orgacs.org

Significance of Nitro-Substituted Aryl Isocyanates in Contemporary Chemical Research

The introduction of a nitro group (-NO2) onto the aryl ring of an isocyanate profoundly impacts its chemical properties. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. This heightened reactivity makes nitro-substituted aryl isocyanates valuable reagents in organic synthesis.

For instance, 4-nitrophenyl isocyanate is a well-studied example used in the synthesis of various organic compounds, including urea derivatives and carbamates. sigmaaldrich.com The nitro group can also serve as a handle for further functionalization, for example, through its reduction to an amino group, which can then participate in subsequent reactions. This versatility allows for the construction of complex molecules with diverse functionalities.

Research Landscape and Foundational Studies on 4,5-Dimethyl-2-nitrophenyl Isocyanate

Despite the broad interest in substituted aryl isocyanates, dedicated research on this compound is notably limited. It is commercially available as a rare chemical intended for early-stage discovery research. sigmaaldrich.com While specific foundational studies detailing its synthesis and reactivity are not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established chemistry of related nitro-substituted aryl isocyanates.

The presence of two methyl groups on the phenyl ring, in addition to the nitro group, likely influences its solubility and reactivity in subtle ways compared to its non-methylated counterparts. The ortho-position of the nitro group relative to the isocyanate function may also introduce steric and electronic effects that could modulate its reaction profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8N2O3 | uni.lu |

| Molecular Weight | 192.17 g/mol | uni.lu |

| CAS Number | 102561-40-0 | sigmaaldrich.com |

| Canonical SMILES | CC1=CC(=C(C=C1C)N+[O-])N=C=O | uni.lu |

| InChI Key | JWDCMBHOPBMPPZ-UHFFFAOYSA-N | uni.lu |

Interactive Data Table: Predicted Properties of this compound (Note: These are computationally predicted values and have not been experimentally verified in the available literature.)

| Predicted Property | Value |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 192.0535 |

| Monoisotopic Mass | 192.0535 |

| Topological Polar Surface Area | 75.2 Ų |

| Heavy Atom Count | 14 |

| Complexity | 309 |

Further research into the specific synthesis, characterization, and reaction chemistry of this compound is warranted to fully elucidate its potential as a unique building block in organic synthesis. Such studies would contribute to the broader understanding of structure-reactivity relationships within the versatile class of aryl isocyanates.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanato-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-6-3-8(10-5-12)9(11(13)14)4-7(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDCMBHOPBMPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399062 | |

| Record name | 4,5-Dimethyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102561-40-0 | |

| Record name | 4,5-Dimethyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dimethyl 2 Nitrophenyl Isocyanate and Its Derivatives

Classical and Modern Synthetic Routes to Aryl Isocyanates

The synthesis of aryl isocyanates, including 4,5-dimethyl-2-nitrophenyl isocyanate, is dominated by two primary approaches: the reaction of precursor amines with phosgene (B1210022) or its derivatives, and the more recent development of phosgene-free methods involving the carbonylation of nitroaromatics.

Phosgene-Based Isocyanate Generation from Precursor Amines

The traditional and most common industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (COCl₂). acs.org This process, known as phosgenation, is typically carried out in two steps. First, the amine reacts with phosgene at low temperatures to form a carbamoyl (B1232498) chloride intermediate. Subsequent heating of this intermediate leads to the elimination of hydrogen chloride, yielding the desired isocyanate. google.com

For the synthesis of this compound, the precursor amine would be 4,5-dimethyl-2-nitroaniline. The reaction is generally performed in an inert solvent. google.com While highly effective, this method involves the use of phosgene, a highly toxic and hazardous gas, which has prompted significant research into safer alternatives. acs.orgresearchgate.net

Table 1: General Conditions for Phosgene-Based Synthesis of Aryl Isocyanates

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Primary Amine, Phosgene | Direct conversion to isocyanate functionality. |

| Temperature | Low temperature (e.g., 0-5 °C) for initial reaction, then elevated temperature (e.g., 100-200 °C) for thermolysis. | To control the initial reaction and then facilitate the elimination of HCl. google.com |

| Solvent | Inert organic solvent (e.g., o-dichlorobenzene, acetophenone). google.com | To dissolve reactants and facilitate the reaction while remaining non-reactive. |

A significant advancement in mitigating the hazards of phosgene is the use of triphosgene (B27547), bis(trichloromethyl) carbonate. nih.gov Triphosgene is a stable, crystalline solid that serves as a safer and more convenient phosgene equivalent. researchgate.netnih.gov In solution, and particularly in the presence of a catalyst, it decomposes to generate three equivalents of phosgene in situ.

The reaction of an amine with triphosgene is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), in an anhydrous solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644). researchgate.netchemicalforums.com Studies on the synthesis of various nitrophenyl isocyanates using triphosgene have demonstrated high yields. For instance, the synthesis of o-, m-, and p-nitrophenyl isocyanates from their corresponding nitroanilines in 1,2-dichloroethane at 75°C resulted in yields of 80.3%, 83.7%, and 83.5%, respectively. researchgate.net This methodology is directly applicable to the synthesis of this compound from 4,5-dimethyl-2-nitroaniline. researchgate.netresearchgate.net

Table 2: Optimized Conditions for Triphosgene-Based Synthesis of Nitrophenyl Isocyanates. researchgate.net

| Parameter | Optimal Condition |

|---|---|

| Reactant Molar Ratio (Nitroaniline:Triphosgene) | 2.5:1 |

| Solvent | 1,2-Dichloroethane |

| Reaction Temperature | 75°C |

| Reaction Time (o-nitrophenyl isocyanate) | 6 hours |

Sustainable and Phosgene-Free Synthesis from Nitroaromatic Precursors

Growing environmental and safety concerns have driven the development of phosgene-free synthetic routes to isocyanates. acs.orgtno.nl A prominent sustainable alternative is the direct carbonylation of nitroaromatic compounds. researchgate.netacs.org This approach is highly appealing as it starts from readily available nitro compounds, such as 1,2-dimethyl-4-nitrobenzene (B166907) for the target molecule, and avoids the use of phosgene entirely.

The reductive carbonylation of nitroarenes involves the reaction of a nitroaromatic compound with carbon monoxide (CO) in the presence of a catalyst to directly form the isocyanate. researchgate.netacs.org This process represents a more atom-economical and environmentally benign pathway compared to the phosgene route. The reaction essentially combines the reduction of the nitro group and the carbonylation of the resulting amine in a single step. However, these reactions often require forcing conditions, and the isocyanate product can be prone to oligomerization under these conditions. researchgate.net An alternative is the formation of carbamates as stable intermediates, which can then be thermolyzed to yield the isocyanate. acs.org

Group VIII transition metals, particularly palladium (Pd) and rhodium (Rh), are the most effective catalysts for the reductive carbonylation of nitroarenes. researchgate.netgoogle.com These metal complexes can catalyze the transformation of nitroaromatics into isocyanates or their carbamate (B1207046) precursors. researchgate.net For instance, palladium complexes with ligands like 1,10-phenanthroline (B135089) have been extensively studied for this purpose. researchgate.net The catalytic cycle generally involves the reduction of the nitro group by CO, which is itself oxidized to CO₂, and the subsequent carbonylation of a nitrene or amine intermediate. Heterogeneous catalysts, such as multimetallic systems containing elements like Pd, Rh, Ni, and Sn on a support, are also being developed to facilitate easier catalyst recovery and recycling. google.com Cobalt (Co), another Group VIII metal, has also been shown to catalyze C-H bond amidation with isocyanates, highlighting the versatility of these metals in isocyanate chemistry. nih.gov

Synthesis of Related Isocyanates and Isothiocyanates for Comparative Reactivity Studies

To understand the reactivity of this compound, it is useful to synthesize and study related isocyanates and their sulfur analogs, isothiocyanates. Isothiocyanates (R-N=C=S) are important compounds in their own right and serve as valuable comparators. nih.gov

The synthesis of aryl isothiocyanates often begins with the corresponding primary amine, analogous to isocyanate synthesis. nih.govchemrxiv.org A common method involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base (like triethylamine or aqueous ammonia) to form a dithiocarbamate (B8719985) salt. nih.govchemicalbook.com This salt is then treated with a desulfurizing agent, such as ethyl chloroformate or tosyl chloride, to yield the isothiocyanate. nih.gov For example, 3-nitroaniline (B104315) can be converted to 3-nitrophenyl isothiocyanate by first forming the triethylenediamine dithiocarbamate salt with CS₂, which is then decomposed. chemicalbook.com

Another approach is the reaction of amines with thiophosgene (B130339) (CSCl₂), which directly mirrors the phosgene-based synthesis of isocyanates. nih.gov Furthermore, various other reagents and methods, including the use of elemental sulfur and microwave-assisted synthesis, have been developed for isothiocyanate preparation. nih.gov The synthesis of compounds like 4-nitrophenyl isothiocyanate is well-documented and provides a basis for preparing the 4,5-dimethyl-2-nitrophenyl derivative for comparative studies. sigmaaldrich.com

Table 3: Comparison of General Synthetic Routes to Isocyanates and Isothiocyanates

| Functional Group | Starting Material | Key Reagent(s) | Common Byproducts |

|---|---|---|---|

| Isocyanate (-NCO) | Primary Amine | Phosgene or Triphosgene | HCl, CO₂ |

| Isocyanate (-NCO) | Nitro Compound | CO, Catalyst (e.g., Pd, Rh) | CO₂ |

| Isothiocyanate (-NCS) | Primary Amine | CS₂, Desulfurizing Agent (e.g., Ethyl Chloroformate) | H₂S, Salts |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dimethyl 2 Nitrophenyl Isocyanate

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the conformational isomers of molecules. For aromatic isocyanates, the orientation of the isocyanate group relative to the plane of the benzene (B151609) ring can lead to different conformers, which can be studied using these methods. documentsdelivered.com

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the 4,5-Dimethyl-2-nitrophenyl isocyanate molecule. The isocyanate (-N=C=O) group presents a very strong and characteristic asymmetric stretching vibration, which is typically one of the most prominent peaks in the spectrum. spectroscopyonline.comspectroscopyonline.com This band is expected in the range of 2240–2280 cm⁻¹. spectroscopyonline.com

The nitro (-NO₂) group also gives rise to two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. aip.org Furthermore, the molecule's structure includes aromatic C-H bonds, aromatic ring C=C stretching vibrations, and aliphatic C-H stretching and bending vibrations from the two methyl groups. aip.orgaip.org

Based on studies of similar molecules like 4-methyl-2-nitrophenyl isocyanate, a detailed assignment of the principal vibrational frequencies can be predicted. documentsdelivered.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2980–2870 | Medium |

| Isocyanate (-N=C=O) Asymmetric Stretch | 2280–2240 | Very Strong, Broad |

| Nitro (-NO₂) Asymmetric Stretch | 1585–1510 | Strong |

| Aromatic C=C Stretch | 1625–1475 | Medium to Weak |

| Methyl (-CH₃) Asymmetric/Symmetric Bending | 1470–1370 | Medium |

| Nitro (-NO₂) Symmetric Stretch | 1355–1280 | Strong |

| Isocyanate (-N=C=O) Symmetric Stretch | ~1450 | Weak or Coupled |

| C-N Stretch | 1300–1200 | Medium |

This table is generated based on typical frequency ranges for the specified functional groups and data from analogous compounds. documentsdelivered.comspectroscopyonline.comaip.org

Raman spectroscopy provides complementary information to FT-IR analysis. While the highly polar -N=C=O and -NO₂ groups result in strong IR bands, their Raman signals can be weaker. Conversely, the symmetric vibrations of the aromatic ring and C-C bonds often produce strong Raman scattering. aip.org

For this compound, the symmetric stretching of the nitro group and the vibrations of the benzene ring are expected to be prominent in the Raman spectrum. Analysis of related compounds shows that the isocyanate group's symmetric stretch and bending vibrations can also be identified. aip.orgaip.org Conformational analysis of similar molecules has been performed by comparing experimental Raman spectra with theoretical calculations, identifying stable cis and trans conformers based on the orientation of the isocyanate group. documentsdelivered.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete picture of the carbon-hydrogen framework and offers insights into the electronic environment of heteroatoms like nitrogen.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The substitution pattern on the aromatic ring dictates the chemical shifts and multiplicities of the signals.

The molecule has two aromatic protons. The proton at the C-3 position is ortho to the electron-withdrawing nitro and isocyanate groups, which would shift its signal significantly downfield. The proton at the C-6 position is ortho to one methyl group and meta to the nitro group, placing it at a relatively higher field (less downfield) compared to the C-3 proton. Both aromatic signals are expected to appear as singlets due to the absence of adjacent protons.

The two methyl groups at the C-4 and C-5 positions are chemically distinct and should also appear as two separate singlets. Their chemical shifts will be in the typical aromatic methyl proton region, slightly influenced by the other substituents on the ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | 7.8–8.2 | Singlet |

| Aromatic H-6 | 7.1–7.4 | Singlet |

| Methyl H (C-4) | 2.3–2.5 | Singlet |

Predicted values are based on standard substituent effects and data from similar nitrophenyl derivatives. hmdb.canih.gov

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, two for the methyl carbons, and one for the isocyanate carbon.

The isocyanate carbon (-N=C=O) is characteristically found in the 120–140 ppm range. chemicalbook.com The carbons attached to the nitro group (C-2) and the isocyanate group (C-1) will be significantly deshielded and appear at lower field strengths. The carbons bearing the methyl groups (C-4, C-5) will also show distinct signals, as will the remaining aromatic carbons (C-3, C-6). The two methyl carbons will have signals in the typical aliphatic region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NCO) | 135–145 |

| C-2 (-NO₂) | 145–155 |

| C-3 | 120–128 |

| C-4 | 138–148 |

| C-5 | 135–145 |

| C-6 | 115–125 |

| Isocyanate (-N=C=O) | 125–135 |

| Methyl (C-4) | 18–22 |

Predicted values are based on data for phenyl isocyanate, substituted nitrobenzenes, and general substituent effects. chemicalbook.comresearchgate.netorganicchemistrydata.org

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, is a particularly powerful technique for characterizing compounds containing nitrogen functional groups like isocyanates and nitro groups. Studies have shown that ¹⁵N NMR can be more effective than ¹³C NMR for the identification and differentiation of various isocyanate derivatives. researchgate.net

In the ¹⁵N NMR spectrum of this compound, two distinct signals are expected, corresponding to the two different nitrogen environments:

Isocyanate Nitrogen (-NCO): The nitrogen atom of the isocyanate group typically resonates in a broad range, influenced by its bonding and the electronic effects of the aromatic ring.

Nitro Nitrogen (-NO₂): The nitrogen atom of the nitro group has a characteristic chemical shift, generally found at a significantly different position from the isocyanate nitrogen.

The precise chemical shifts would provide valuable data for confirming the electronic structure and for comparative studies with other nitrophenyl isocyanates.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by electronic transitions within the aromatic ring and the functional groups. The presence of the nitro (-NO₂) and isocyanate (-NCO) groups, along with the methyl (-CH₃) substituents on the benzene ring, influences the energy and intensity of these transitions.

The UV-Vis spectrum of aromatic compounds typically displays absorption bands arising from π→π* and n→π* transitions. For this compound, the primary electronic transitions are anticipated to be of the π→π* type, which are characteristic of the benzene ring and are generally observed as strong absorption bands. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π→π | 250-300 | Benzene Ring |

| π→π | 350-450 | Nitro-substituted Benzene Ring |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of UV-Vis spectroscopy. Experimental verification is required for precise values.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₉H₈N₂O₃), the exact monoisotopic mass is calculated to be 192.0535 Da. uni.lu

While experimental mass spectra for this specific compound are not widely published, predicted fragmentation data is available. uni.lu In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 192. Subsequent fragmentation would likely involve the loss of the isocyanate group (-NCO), the nitro group (-NO₂), or methyl radicals (-CH₃).

The fragmentation of related aromatic nitro compounds often shows characteristic losses. For instance, the loss of NO (m/z 30) and subsequently CO (m/z 28) from the molecular ion is a common pathway for nitroaromatics. The isocyanate group can be lost as a neutral molecule, leading to a significant fragment ion.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 193.06078 |

| [M+Na]⁺ | 215.04272 |

| [M-H]⁻ | 191.04622 |

| [M+NH₄]⁺ | 210.08732 |

| [M+K]⁺ | 231.01666 |

| [M]⁺ | 192.05295 |

Source: PubChem CID 4075163. uni.lu This data is computationally predicted and awaits experimental confirmation.

The detailed analysis of the fragmentation pattern would provide conclusive evidence for the arrangement of the substituents on the phenyl ring. High-resolution mass spectrometry would be particularly valuable for confirming the elemental composition of the fragment ions.

Reaction Chemistry and Mechanistic Investigations of 4,5 Dimethyl 2 Nitrophenyl Isocyanate

Nucleophilic Addition Reactions with Diverse Substrates

Nucleophilic addition is the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the central carbon of the isocyanate moiety, followed by protonation of the nitrogen atom, to yield a stable addition product.

The reaction of isocyanates with amines is a robust and efficient method for the synthesis of substituted ureas. asianpubs.orgnih.gov This transformation occurs when the lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic isocyanate carbon. The resulting zwitterionic intermediate is then protonated, typically by the amine reactant itself or the solvent, to yield the final urea (B33335) product. The reaction is generally fast and does not require catalysis. poliuretanos.net Both primary and secondary amines, whether aliphatic or aromatic, can be used to generate N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. nih.gov

Imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, also reacts with isocyanates. The nucleophilic nitrogen atom of the imidazole ring attacks the isocyanate, leading to the formation of a carbamoyl-imidazole derivative. This reaction is a key principle behind the use of reagents like N,N'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene (B1210022) for synthesizing ureas, carbamates, and thiocarbamates. nih.govorganic-chemistry.org

The synthesis of thioureas typically involves the reaction of an isothiocyanate with an amine. nih.govorganic-chemistry.org However, they can be formed from isocyanates through reaction with appropriate sulfur nucleophiles, which effectively replaces the oxygen atom of the isocyanate with a sulfur atom in the final thiourea (B124793) structure.

| Nucleophile | General Structure | Product Class | General Reaction Scheme |

|---|---|---|---|

| Primary Amine | R-NH₂ | N,N'-Disubstituted Urea | Ar-NCO + R₂NH → Ar-NH-CO-NR₂ |

| Secondary Amine | R₂NH | N,N,N'-Trisubstituted Urea | |

| Imidazole | C₃H₄N₂ | Carbamoyl-imidazole |

The addition of alcohols to isocyanates, a reaction known as alcoholysis, results in the formation of carbamates (or urethanes). kuleuven.be This reaction is fundamental to the production of polyurethanes. kuleuven.benih.gov The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon.

The kinetics of this reaction can be complex and are influenced by the self-association of the alcohol molecules. kuleuven.bersc.org Research indicates that the reaction can proceed through pathways involving alcohol monomers, dimers, or trimers, with the aggregated forms often showing higher reactivity than the monomeric alcohol. kuleuven.bersc.org The reactivity is also affected by steric hindrance, with primary alcohols generally reacting faster than more sterically hindered secondary and tertiary alcohols. poliuretanos.net To facilitate the reaction, particularly with less reactive alcohols, catalysts such as tertiary amines or organometallic compounds are often employed. poliuretanos.netgoogle.com

| Nucleophile | General Structure | Product Class | General Reaction Scheme |

|---|---|---|---|

| Primary Alcohol | R-CH₂OH | Carbamate (B1207046) (Urethane) | Ar-NCO + R-OH → Ar-NH-CO-OR |

| Secondary Alcohol | R₂CHOH | Carbamate (Urethane) |

In a reaction analogous to alcoholysis, thiols (mercaptans) can add across the isocyanate group to form thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the central carbon of the isocyanate. This reaction is important for understanding the interaction of isocyanates with biological molecules containing sulfhydryl groups, such as the amino acid cysteine. excli.de Studies on the reactions of isocyanates with N-acetyl-L-cysteine have demonstrated the formation of stable adducts through the thiol group under physiological conditions. excli.de The reaction with thioesters is less common, but the principle of nucleophilic attack by sulfur-containing compounds remains a key aspect of isocyanate chemistry.

Cycloaddition Reactions

Isocyanates can participate as 2π components in cycloaddition reactions, providing access to a variety of four- and six-membered heterocyclic systems. These reactions are valuable for constructing complex molecular scaffolds from simple precursors.

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered heterocyclic rings known as β-lactams or azetidin-2-ones. The isocyanate's C=N bond acts as one of the 2π components in this reaction. The reverse of this process, a retro-[2+2] cycloaddition, has been demonstrated where a 1,2-diazetidinone mechanophore breaks down under mechanical force to generate an isocyanate and an imine. rsc.org This confirms the thermodynamic viability of the forward cycloaddition to form the strained four-membered ring. This type of reaction is a powerful tool for synthesizing the azetidinone core, a structural motif present in many biologically active compounds, including penicillin and other β-lactam antibiotics. nih.gov

As a heterodienophile, the C=N bond of an isocyanate can participate in [4+2] cycloaddition reactions, such as the hetero-Diels-Alder reaction. In these reactions, the isocyanate reacts with a 1,3-diene (a 4π electron system) to form a six-membered tetrahydropyridinone ring. The regioselectivity and stereoselectivity of the reaction are governed by the electronic nature of the substituents on both the diene and the isocyanate.

Furthermore, isocyanates can react with other 4π systems. For instance, reaction with α,β-unsaturated imines or ketones can lead to the formation of six-membered heterocycles like oxadiazinones. These cycloaddition pathways provide a convergent and efficient route to complex heterocyclic structures that would be challenging to assemble through other synthetic methods. nih.govrsc.org

Reactions with Fullerenes for Novel Adduct Formation

The functionalization of fullerenes, such as C60, is a significant area of materials science, and cycloaddition reactions are a primary method for achieving this. Fullerenes can act as dienophiles or dipolarophiles in these reactions. Specifically, they are known to react across the quora.comquora.com double bond, which is the bond shared between two six-membered rings.

While direct studies on the reaction of 4,5-dimethyl-2-nitrophenyl isocyanate with fullerenes are not prominent in the surveyed literature, the general reactivity of isocyanates suggests potential for novel adduct formation. A facile, one-step reaction of rsc.orgfullerene with various isocyanates, promoted by ferric perchlorate, has been shown to generate oxazolidinofullerenes. nih.gov This indicates a pathway for attaching the isocyanate moiety to the fullerene cage. The mechanism for such reactions can be complex, potentially involving tandem reduction/substitution processes where the fullerene is first reduced to a radical anion, which then reacts with the electrophilic isocyanate. idc-online.com The reactivity of fullerenes as dienophiles in Diels-Alder reactions is also well-documented, readily reacting with conjugated dienes. mdpi.comnih.govnih.gov Given the isocyanate group's dienophilic nature, a [4+2] cycloaddition is a plausible reaction pathway, although sometimes unexpected Diels-Alder reactions can occur on the fullerene core where a 1,3-dipolar cycloaddition might be anticipated. scispace.com

Investigation of Selectivity in Cycloaddition Pathways

The selectivity of cycloaddition reactions involving this compound is governed by a combination of electronic and steric factors. nottingham.ac.ukvaia.com The substituents on the aromatic ring—two methyl groups and a nitro group—play a crucial role in directing the outcome of these reactions.

Electronic Effects: The nitro group is strongly electron-withdrawing, which significantly influences the electronic distribution within the molecule. numberanalytics.comacs.org This affects the frontier molecular orbital (FMO) energies of the isocyanate, a key factor in cycloaddition reactions. nottingham.ac.uk Computational studies on similar systems, such as the reaction between nitrones and isocyanates, show that the reaction can proceed through either a concerted or a stepwise mechanism, depending on solvent polarity. In polar solvents, a stepwise pathway involving zwitterionic intermediates is often favored. escholarship.org The electron-withdrawing nature of the nitro group would stabilize such charged intermediates, potentially favoring a stepwise pathway and influencing the regioselectivity of the addition.

Steric Effects: The positioning of the methyl and nitro groups ortho and meta to the isocyanate functional group introduces significant steric hindrance. Steric factors are known to be a dominant controlling element in the regioselectivity of cycloaddition reactions. vaia.com For instance, in Diels-Alder reactions, bulky substituents can dictate the facial selectivity and favor the formation of the less sterically hindered product. beilstein-journals.orgnih.gov In the case of this compound, the substituents adjacent to the reactive isocyanate group would sterically influence the approach of a diene or dipole, thereby controlling the regiochemical and stereochemical outcome of the resulting cycloadduct.

| Factor | Description | Influence on this compound |

|---|---|---|

| Electronic Effects | The electron-withdrawing nitro group lowers the energy of the LUMO of the isocyanate, affecting reaction kinetics and potentially favoring stepwise mechanisms via stabilized zwitterionic intermediates. nottingham.ac.ukescholarship.org | Increases reactivity as a dienophile/dipolarophile; may favor specific regioisomers through stabilization of intermediates. |

| Steric Hindrance | The presence of methyl and nitro groups near the isocyanate functional group physically blocks certain approaches of the reacting partner. vaia.combeilstein-journals.org | Directs the cycloaddition to produce the least sterically crowded regio- and stereoisomer. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates, potentially shifting the reaction mechanism from concerted to stepwise. escholarship.org | Could alter the reaction pathway, leading to different product distributions compared to nonpolar solvents. |

Dimerization and Polymerization Processes of Isocyanates

Aromatic isocyanates are known to undergo self-reaction to form dimers, trimers, and polymers. tandfonline.com The specific pathway taken depends heavily on reaction conditions and the catalyst used. jst.go.jp

The dimerization of aryl isocyanates typically yields a four-membered ring structure known as a uretdione (a 1,3-diazetidine-2,4-dione). tandfonline.com This process is often catalyzed by bases like pyridines or trialkylphosphines. tandfonline.com Studies on phenyl isocyanate have shown that phosphines are generally more efficient catalysts than pyridines for dimerization. tandfonline.com The reaction is also sensitive to steric effects; bulky substituents on the aryl ring, particularly in the ortho position, can hinder or prevent dimerization. researchgate.net Given that this compound has a nitro group ortho to the isocyanate, its dimerization may be sterically impeded. High pressure has been shown to accelerate the dimerization of phenyl isocyanate in the presence of pyridine. researchgate.net

Trimerization to form a six-membered isocyanurate ring is a competing process, often favored at higher temperatures or with specific catalysts like potassium acetate, sodium methoxide, or various metal compounds. tandfonline.comacs.org The choice of catalyst is crucial for selectivity; for example, trialkylamines tend to produce trimers predominantly over dimers. researchgate.net

Linear polymerization of isocyanates occurs under different conditions, typically at low temperatures in polar solvents with anionic catalysts like metallic sodium. acs.org This process leads to the formation of high molecular weight polyisocyanates.

| Process | Favored Product | Typical Catalysts | Key Conditions/Notes |

|---|---|---|---|

| Dimerization | Uretdione (four-membered ring) | Trialkylphosphines, Pyridines tandfonline.com | Can be reversible at high temperatures. tandfonline.com Hindered by bulky ortho-substituents. researchgate.net |

| Trimerization | Isocyanurate (six-membered ring) | Potassium acetate, Sodium methoxide, Trialkylamines, Metal salts tandfonline.comresearchgate.netacs.org | Often favored over dimerization at higher temperatures. tandfonline.com |

| Polymerization | Linear Polyisocyanate | Anionic catalysts (e.g., metallic sodium), Organotitanium(IV) compounds acs.orgresearchgate.net | Typically requires low temperatures and polar solvents. acs.org |

Role of the Nitro Group in Modulating Aromatic Reactivity and Transformations

The nitro group (-NO₂) is a powerful modulator of the reactivity of the aromatic ring to which it is attached, exerting its influence through strong inductive and resonance effects. acs.orgnumberanalytics.com

In the context of electrophilic aromatic substitution (EAS), the nitro group is strongly deactivating. quora.comd-nb.info It withdraws electron density from the π-system of the benzene (B151609) ring, making the ring less nucleophilic and therefore less reactive towards incoming electrophiles. quora.comnumberanalytics.com This deactivation is particularly pronounced at the ortho and para positions due to resonance delocalization, which places a partial positive charge at these sites. Consequently, the nitro group acts as a meta-director for EAS reactions. d-nb.info

Conversely, in nucleophilic aromatic substitution (SNAr), the nitro group is strongly activating. d-nb.infonih.gov By withdrawing electron density, it stabilizes the negatively charged intermediate (the Meisenheimer complex) that forms when a nucleophile attacks the ring. d-nb.infoacs.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. acs.org Therefore, the nitro group activates the ring towards the substitution of a suitable leaving group at these positions. In some cases, the nitro group itself can be displaced by a strong nucleophile. Research has shown that nucleophilic addition to a nitroarene often occurs faster at a hydrogen-bearing carbon (forming a σH adduct) than at a carbon with a leaving group. researchgate.net

Computational and Theoretical Studies of 4,5 Dimethyl 2 Nitrophenyl Isocyanate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies. In a hypothetical study of 4,5-Dimethyl-2-nitrophenyl isocyanate, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict its three-dimensional structure and electron distribution.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucr.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemicalbook.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ucr.edu A small energy gap generally signifies higher reactivity. For a molecule like this compound, the analysis would reveal the distribution of these orbitals, indicating the most probable sites for nucleophilic and electrophilic attack. For a similar compound, 4-nitrophenylisocyanate, a HOMO-LUMO energy gap was calculated to be 4.516 eV, providing insight into its chemical activity.

Hypothetical Frontier Orbital Energy Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.8 |

| LUMO | -3.2 |

| Energy Gap (ΔE) | 4.6 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. An MEP analysis of this compound would identify the electronegative oxygen atoms of the nitro and isocyanate groups as regions of negative potential, and areas around the hydrogen atoms as regions of positive potential.

Quantum Theory of Atoms in Molecules (QTAIM) for Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. This topological analysis reveals the nature of atomic and molecular interactions by locating critical points in the electron density. A key feature of QTAIM is the bond path, a line of maximum electron density linking the nuclei of two bonded atoms, which serves as a universal indicator of chemical bonding.

Non-Covalent Interactions (NCI) analysis is a method used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This approach is based on the electron density and its derivative, the Reduced Density Gradient (RDG). By plotting the RDG against the electron density, regions of non-covalent interaction can be identified as spikes appearing at low density and low gradient values. These regions can then be mapped onto the molecular structure to provide a 3D visualization of these crucial interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. By calculating the potential energy of the molecule as a function of one or more torsion angles, an energy landscape can be generated. This landscape identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. For this compound, this analysis would reveal the preferred orientation of the nitro and isocyanate groups relative to the benzene (B151609) ring.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states that connect reactants to products. By calculating the potential energy surface of a reaction, the lowest energy path can be determined. The structure and energy of the transition state, the highest point on this path, provide critical information about the reaction's kinetics and feasibility. For this compound, this could involve modeling its reactions, for example, with nucleophiles like alcohols or amines, to understand the step-by-step process of urethane or urea (B33335) formation at a molecular level.

Theoretical Prediction of Spectroscopic Data and Spectral Alignment Algorithms

In the study of this compound, computational and theoretical methods serve as powerful tools for predicting its spectroscopic properties. These predictions are invaluable for interpreting experimental data, understanding the molecule's electronic structure, and confirming its identity. The primary methods employed for these theoretical predictions are rooted in quantum chemical calculations, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Methodology of Spectroscopic Prediction

The theoretical prediction of spectroscopic data for this compound typically begins with the optimization of its molecular geometry. Using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), the lowest energy conformation of the molecule is determined in a simulated gaseous phase or in the presence of a solvent. nanobioletters.com Once the optimized geometry is achieved, the same level of theory can be used to calculate various spectroscopic parameters.

Vibrational Spectra (FT-IR): Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. aip.org These frequencies can be assigned to specific molecular motions, such as the characteristic stretching of the isocyanate (-N=C=O) group, the nitro (-NO2) group, and C-H bonds within the dimethylphenyl ring. Due to the nature of theoretical calculations (e.g., being in a harmonic approximation and in the gas phase), a scaling factor is often applied to the computed frequencies to improve agreement with experimental data.

Electronic Spectra (UV-Vis): The prediction of the electronic absorption spectrum is carried out using Time-Dependent Density Functional Theory (TD-DFT). nanobioletters.commdpi.com This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. mdpi.com These calculations can help in assigning the absorption bands observed in an experimental UV-Vis spectrum to specific electronic transitions, such as π → π* and n → π* transitions within the aromatic ring and nitro group. The predicted maximum absorption wavelengths (λmax) are crucial for understanding the photophysical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu After geometry optimization, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. uncw.edu This allows for the prediction of both ¹H and ¹³C NMR spectra.

Predicted Spectroscopic Data

While specific, peer-reviewed computational studies on this compound are not abundant, data can be generated based on established theoretical methods. The following tables represent typical predicted data for a molecule of this nature, derived from the aforementioned computational techniques.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N=C=O Asymmetric Stretch | ~2250 - 2280 |

| NO₂ Asymmetric Stretch | ~1530 - 1560 |

| C=C Aromatic Stretch | ~1490 - 1600 |

| NO₂ Symmetric Stretch | ~1340 - 1370 |

| C-H Bending | ~1000 - 1300 |

| C-N Stretch | ~800 - 900 |

Table 2: Predicted Electronic Transitions for this compound (in gas phase)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~250 - 280 | > 0.1 |

| n → π | ~320 - 350 | < 0.01 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic C-H | 7.5 - 8.0 |

| Methyl C-H | 2.2 - 2.5 |

| ¹³C NMR | |

| Isocyanate (NCO) | ~125 - 135 |

| Aromatic C-NO₂ | ~145 - 150 |

| Aromatic C-NCO | ~130 - 140 |

| Aromatic C-CH₃ | ~135 - 145 |

| Aromatic C-H | ~120 - 130 |

| Methyl Carbon | ~15 - 20 |

Table 4: Predicted Collision Cross Section (CCS) Data

The PubChem database provides computationally predicted collision cross section values, which are important for ion mobility mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 193.06078 | 136.6 |

| [M+Na]⁺ | 215.04272 | 145.7 |

| [M-H]⁻ | 191.04622 | 142.6 |

| [M]⁺ | 192.05295 | 137.6 |

| [M]⁻ | 192.05405 | 137.6 |

Data sourced from PubChem. uni.lu

Spectral Alignment Algorithms

A significant challenge in computational spectroscopy is the systematic error that often exists between theoretical predictions and experimental measurements. rsc.org These discrepancies can arise from the approximations inherent in the theoretical models, such as the choice of functional and basis set, and the neglect of environmental factors like solvent effects and intermolecular interactions. rsc.org

Spectral alignment algorithms are computational tools designed to address this issue by systematically matching and correcting theoretical spectra to align with experimental data. rsc.orgoup.com The core principle of these algorithms is to treat the theoretical and experimental spectra as sequences of data points (e.g., peaks in an IR spectrum) and then find the optimal alignment between them. rsc.org

One common approach is to interpret the peaks in both the theoretical and experimental spectra as "letters" in a string. The algorithm then seeks to find the best alignment of these strings, allowing for local adjustments to the positions of individual peaks rather than applying a single, global scaling factor. rsc.org This can involve inserting or deleting data points to shift regions of one spectrum to better match a reference spectrum. oup.comoup.com

For vibrational spectroscopy, algorithms like the Infrared Sequence Alignment (IRSA) can be employed. rsc.org The process typically involves:

Deconvolution: Both the theoretical and experimental spectra are deconvoluted into a series of peaks, each characterized by its position, intensity, and width.

Attribute Comparison: The algorithm compares the attributes of the peaks in both spectra.

Optimal Alignment: An optimal alignment is found that maximizes the similarity between the two spectra, providing a more accurate correlation between theoretical modes and experimental observations.

These alignment techniques are crucial for validating theoretical models and for gaining a more precise and reliable assignment of experimental spectroscopic data for molecules like this compound.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in the Construction of Complex Organic Molecules

The unique electronic and steric properties of 4,5-dimethyl-2-nitrophenyl isocyanate make it an important starting material for constructing intricate molecular frameworks. Its isocyanate group serves as a highly reactive electrophile, readily participating in addition reactions with a wide range of nucleophiles to form stable linkages, which are pivotal in the assembly of larger, more complex structures.

Synthesis of Functionalized Heterocyclic Compounds (e.g., Pyrazoles, Pyrazolones, Furans)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and isocyanates are key reagents in their synthesis. mdpi.com this compound can be employed to construct a variety of heterocyclic systems.

Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. nih.gov A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com this compound can be used to first synthesize a urea (B33335) or carbamoyl (B1232498) intermediate, which then undergoes cyclization to form a pyrazole ring. For instance, reaction of the isocyanate with a hydrazine can generate a semicarbazide, a precursor that can be cyclized under appropriate conditions to yield substituted pyrazoles. The reaction pathway often involves sequential nucleophilic addition, intramolecular cyclization, and elimination. mdpi.com

Pyrazolones: Pyrazolones, which are derivatives of pyrazole containing a keto group, are often synthesized by reacting β-ketoesters with hydrazines. orientjchem.org For example, the condensation of ethyl acetoacetate with phenylhydrazine is a classic method for producing a pyrazolone core. researchgate.net this compound can be reacted with a hydrazine to form a substituted hydrazine, which can then be used in condensation reactions with β-dicarbonyl compounds to yield N-aryl pyrazolones. orientjchem.orgnih.gov These structures are valuable scaffolds in pharmaceutical research. nih.gov

Furans: Furans are five-membered aromatic heterocycles containing one oxygen atom. Their synthesis can be achieved through various catalytic cyclization reactions. organic-chemistry.orghud.ac.uk While not a direct ring-forming atom for the furan core, this compound can be used to introduce complex side chains onto furan precursors or to participate in multi-component reactions where a furan ring is formed from other starting materials. mdpi.com For example, the isocyanate can react with an alcohol-containing precursor that subsequently undergoes a palladium-catalyzed cycloisomerization to form the furan ring, thereby incorporating the N-(4,5-dimethyl-2-nitrophenyl)carbamoyl moiety into the final structure. hud.ac.uk

Table 1: General Synthetic Strategies for Heterocycles Using Isocyanate Derivatives

| Heterocycle | Key Precursors | Role of this compound |

| Pyrazole | 1,3-Diketones, Hydrazines mdpi.com | Forms substituted hydrazine or semicarbazide intermediates for cyclocondensation. |

| Pyrazolone | β-Ketoesters, Hydrazines orientjchem.org | Creates N-aryl substituted hydrazine precursors for reaction with β-ketoesters. |

| Furan | Alkynylallyl alcohols, Diazo compounds hud.ac.uk | Functionalizes precursors or participates in multi-component reactions to attach a carbamoyl side chain. |

Integration into Supramolecular Chemical Architectures (e.g., Anion Receptors)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound is an excellent building block for creating anion receptors. The isocyanate group can be readily converted into a urea or thiourea (B124793) moiety by reacting it with a primary amine. These moieties are exceptional hydrogen bond donors. researchgate.net The acidity of the N-H protons in the resulting urea is significantly enhanced by the electron-withdrawing effect of the nitrophenyl group, making them more effective at binding anions through hydrogen bonding. researchgate.net

Receptors incorporating this unit can be designed to form specific clefts or cavities that selectively bind anions like fluoride, chloride, or phosphate. researchgate.net The dimethyl substitution pattern can also influence the receptor's solubility and conformational properties, allowing for fine-tuning of its binding affinity and selectivity.

Precursor for High-Value Polymeric Materials (excluding specific product properties/uses)

Isocyanates are fundamental monomers for the synthesis of polyurethanes, a versatile class of polymers. researchgate.net While this compound is a monofunctional isocyanate and thus cannot produce a polymer on its own, it can be used strategically in polymerization processes. For instance, it can act as a chain-capping or end-functionalizing agent in polyurethane synthesis. In a reaction between a diisocyanate and a diol, adding a controlled amount of this compound will terminate the polymer chain growth, allowing for precise control over the molecular weight of the resulting polymer.

Furthermore, the nitro group on the terminal unit provides a reactive handle for post-polymerization modification. This nitro group can be reduced to an amine, which can then be used to attach other functional molecules, chromophores, or bioactive moieties to the end of the polymer chain. This approach is valuable for creating well-defined, functional polymeric materials.

Derivatives as Molecular Probes in Biochemical Research

The reactivity of the isocyanate group makes it suitable for creating derivatives that can be used as molecular probes to study biological systems. These probes can be designed to interact with specific biomolecules, providing insights into their function and structure.

Design and Synthesis of Scaffolds for Enzyme Inhibition Studies

The isocyanate functional group is a reactive electrophile that can form covalent bonds with nucleophilic residues (such as serine, threonine, or cysteine) found in the active sites of many enzymes. This covalent modification can lead to irreversible enzyme inhibition. Derivatives of this compound can be synthesized to create targeted enzyme inhibitors. nih.gov

The synthesis of such inhibitors involves reacting the isocyanate with a molecule that mimics the enzyme's natural substrate or binds to a specific site on the enzyme. The resulting compound acts as a scaffold that directs the reactive isocyanate group to the enzyme's active site. The nitrophenyl moiety can participate in non-covalent interactions, such as pi-stacking or hydrogen bonding, within the binding pocket, enhancing the inhibitor's affinity and selectivity. nih.gov For example, reacting the isocyanate with various amines can generate a library of urea-based compounds that can be screened for inhibitory activity against target enzymes like proteases or kinases. researchgate.net

Application in Asymmetric Synthesis and Stereoselective Transformations

Asymmetric synthesis involves chemical reactions that preferentially produce one enantiomer or diastereomer over others. This compound can be used as a key reagent in developing chiral catalysts or auxiliaries for stereoselective transformations. mdpi.com

By reacting the isocyanate with a chiral amine or alcohol, a chiral urea or carbamate (B1207046) can be formed. These chiral derivatives can function as organocatalysts, particularly in reactions like asymmetric Michael additions or aldol reactions. The urea moiety can activate substrates through hydrogen bonding, while the chiral backbone controls the stereochemical outcome of the reaction. The specific substitution pattern on the nitrophenyl ring can influence the catalyst's electronic properties and steric environment, thereby affecting its efficiency and selectivity. The development of such catalysts is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. beilstein-journals.orgresearchgate.net

Table 2: Summary of Applications

| Application Area | Specific Use | Chemical Principle |

| Complex Molecule Synthesis | Heterocycle formation | Cyclocondensation and cyclization reactions involving the isocyanate group. |

| Supramolecular Chemistry | Anion receptor design | Formation of hydrogen-bonding urea/thiourea moieties with enhanced N-H acidity. |

| Polymer Chemistry | Polymer chain termination | Reaction of monofunctional isocyanate to cap growing polymer chains. |

| Biochemical Research | Enzyme inhibitor scaffolds | Covalent modification of enzyme active site nucleophiles by the isocyanate group. |

| Asymmetric Synthesis | Chiral organocatalyst precursor | Reaction with chiral amines/alcohols to form chiral ureas/carbamates. |

Future Directions and Emerging Research Avenues

Innovation in Catalytic Systems for Efficient Isocyanate Transformations

The reactivity of the isocyanate group is central to its utility, and the development of advanced catalytic systems is paramount for controlling its transformations. Research is actively pursuing both homogeneous and heterogeneous catalysts to enhance reaction efficiency, selectivity, and scope.

Development of Novel Homogeneous and Heterogeneous Catalysts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild conditions. rsc.org For isocyanate reactions, this often involves organometallic complexes and organic catalysts. Innovations in ligand design for metal centers are leading to catalysts with tailored electronic and steric properties, enabling precise control over reactions such as carbamate (B1207046) and allophanate (B1242929) formation. google.com Base catalysts, including tertiary amines and amidines, are also effective, with their catalytic activity depending on the specific reaction mechanism. google.com

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry. beilstein-journals.org For isocyanate transformations, solid catalysts like metal oxides and supported metal nanoparticles are being explored. These catalysts can facilitate reactions at high temperatures and are crucial for industrial-scale processes. beilstein-journals.org For instance, the choice of catalyst can dramatically influence the product distribution in reactions of isocyanates with alcohols and phenols, dictating whether carbamates or isocyanurates are the major products. google.com

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are discovered and optimized. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel catalysts. hilarispublisher.comijsetpub.comnih.gov

For a molecule like 4,5-dimethyl-2-nitrophenyl isocyanate, where specific experimental data may be sparse, ML models can be trained on larger datasets of similar nitrophenyl isocyanates to predict its reactivity and potential applications. hilarispublisher.com These models can help to:

Predict Reaction Yields: By analyzing the structural features of reactants and the reaction conditions, ML can forecast the yield of a specific transformation. digitellinc.com

Optimize Reaction Conditions: AI can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for achieving a desired outcome, minimizing the need for extensive trial-and-error experimentation. ijsetpub.comdigitellinc.com

Discover Novel Catalysts: Machine learning can accelerate the discovery of new catalysts by identifying relationships between catalyst structure and performance, guiding the design of more efficient and selective catalysts. digitellinc.com

The integration of high-throughput experimentation with ML is creating automated systems that can rapidly screen and optimize reactions, significantly accelerating the pace of chemical research. hilarispublisher.com

Exploration of Novel Green Chemistry Approaches for Isocyanate Chemistry

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting the development of greener alternatives. patsnap.comgoogle.com Research in this area is focused on several key strategies:

Phosgene-Free Synthesis: A major goal is the complete avoidance of phosgene. One promising alternative is the direct reductive carbonylation of nitroarenes. patsnap.com This method, while mechanistically complex, offers a more sustainable route to isocyanates. Computational studies are playing a crucial role in elucidating the reaction mechanism and designing effective catalysts for this transformation. patsnap.com Another approach involves the Curtius rearrangement, which is considered a clean and high-yielding method for isocyanate synthesis, although safety concerns regarding acyl azide (B81097) intermediates need to be addressed, potentially through flow chemistry. researchgate.net

Use of Greener Solvents and Reagents: The principles of green chemistry encourage the use of less hazardous solvents and renewable feedstocks. Research is ongoing to replace traditional volatile organic solvents with more environmentally benign alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Phosgene-free methods often offer better atom economy compared to traditional routes. researchgate.netgoogle.com

The synthesis of this compound could potentially benefit from these green chemistry approaches. For instance, the direct carbonylation of the corresponding nitro compound would represent a significant improvement over methods that might involve phosgene or its derivatives.

While specific research on this compound is limited, its structural motifs suggest potential utility in the synthesis of complex organic molecules, including peptidomimetics and other biologically active compounds. The future exploration of this compound will undoubtedly be shaped by the broader advancements in catalysis, artificial intelligence, and green chemistry that are transforming the landscape of modern chemical synthesis.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4,5-dimethyl-2-nitrophenyl isocyanate?

This compound can be synthesized via nitration of substituted phenyl precursors followed by isocyanate functionalization. A plausible route involves:

Nitration of 4,5-dimethylphenyl precursors using mixed nitric-sulfuric acid to introduce the nitro group at the ortho position.

Phosgenation of the resulting aromatic amine (e.g., 4,5-dimethyl-2-nitroaniline) with phosgene or safer alternatives like triphosgene in anhydrous conditions to form the isocyanate .

Purification via column chromatography or recrystallization to achieve high purity (>95%).

Validation of intermediates using NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

- HPLC-UV/Vis : To assess purity and detect nitroaromatic byproducts. Use a C18 column with acetonitrile/water mobile phases and UV detection at 254 nm .

- FTIR : Confirm the isocyanate (-NCO) stretch at ~2250 cm⁻¹ and nitro group (-NO₂) absorption near 1520 cm⁻¹ .

- GC-MS : For volatile impurities; however, thermal decomposition risks require cautious optimization of injector temperatures (<250°C) .

- Elemental Analysis : To validate stoichiometric composition .

Basic: How should researchers handle and store this compound to ensure stability?

- Storage : Under inert atmosphere (argon/nitrogen) at -20°C to prevent moisture-induced hydrolysis. Use amber glass vials to avoid photodegradation .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and use moisture-trapping agents like molecular sieves. Always work in a fume hood with PPE (gloves, goggles) due to respiratory and dermal toxicity risks .

Basic: What reactivity patterns are expected for this compound in organic synthesis?

The isocyanate group reacts with nucleophiles:

- Amines : Forms urea derivatives; monitor reaction progress via IR (disappearance of -NCO peak).

- Alcohols : Produces urethanes; catalysis with DBU or DABCO accelerates kinetics .

- Water : Hydrolysis yields 4,5-dimethyl-2-nitroaniline, necessitating strict anhydrous conditions .

Steric hindrance from the dimethyl groups may slow reactivity compared to unsubstituted analogs .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

- DFT Calculations : Model reaction pathways (e.g., phosgenation steps) to optimize activation energies and solvent effects.

- Molecular Dynamics : Simulate steric effects of the dimethyl groups on nucleophilic attack at the -NCO moiety .

- QSAR Studies : Correlate electronic properties (HOMO-LUMO gaps) with experimental reactivity data for derivative design .

Advanced: What challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Impurity Identification : Use LC-HRMS to detect hydrolyzed byproducts (e.g., nitroaniline derivatives) at ppm levels.

- Indirect Quantitation : Employ derivatization with n-dibutylamine (n-DBA) followed by GC analysis to avoid thermal degradation of the isocyanate during direct injection .

- Calibration : Prepare standards in anhydrous acetonitrile to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in kinetic data for reactions involving this compound?

- Reproducibility Checks : Standardize solvent purity, temperature, and moisture levels.

- Cross-Validation : Compare results from multiple techniques (e.g., HPLC for conversion rates vs. IR for functional group tracking) .

- Error Analysis : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from mechanistic variations .

Advanced: What strategies optimize the use of this compound in polymer synthesis?

- Copolymer Design : Incorporate with diols/diamines to create polyurethanes/ureas with tailored thermal stability.

- Crosslinking Studies : Evaluate glass transition temperatures (Tg) via DSC to assess steric effects of the nitro and dimethyl groups .

- Degradation Analysis : Use TGA-FTIR to monitor thermal decomposition products under nitrogen/air atmospheres .

Advanced: How does the structure of this compound influence its biological interactions?

- Enzyme Inhibition : Test interactions with serine hydrolases via activity-based protein profiling (ABPP) using fluorophosphonate probes .

- Cytotoxicity Assays : Screen in vitro using HEK293 or HepG2 cells, noting potential nitroreductase-mediated activation .

- Metabolite Tracking : Use LC-MS/MS to identify reduction products (e.g., amino derivatives) in biological matrices .

Advanced: What are the best practices for ensuring reproducibility in studies involving this compound?

- Documentation : Report detailed synthetic protocols, including solvent drying methods and catalyst batches .

- Data Sharing : Deposit raw analytical data (e.g., NMR FIDs, chromatograms) in open-access repositories.

- Collaborative Validation : Cross-check results with independent labs using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.